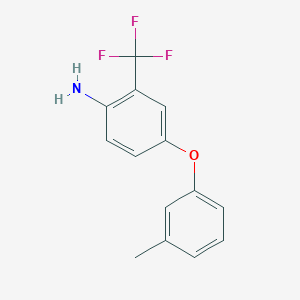
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline is a chemical compound that features both trifluoromethyl and methylphenoxy functional groups. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties, such as increased lipophilicity and metabolic stability . The presence of these functional groups makes this compound valuable in various scientific and industrial applications.
准备方法
This process can be achieved using various reagents and catalysts under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Biology: The compound’s unique functional groups make it useful in studying biological processes and interactions at the molecular level.
Medicine: Its properties are exploited in the design of drugs with improved efficacy and metabolic stability.
作用机制
The mechanism of action of 4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity to specific targets, while the methylphenoxy group can influence its overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the desired effects in different applications .
相似化合物的比较
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline can be compared with other compounds that have similar functional groups, such as:
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound also contains trifluoromethyl and methyl groups, but with different structural arrangements and additional functional groups.
3-methyl-4-[4-(trifluoromethyl)thio]phenoxy]benzenamine: This compound features a trifluoromethylthio group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that are valuable in various applications.
生物活性
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline is an organic compound that has gained attention in medicinal chemistry and materials science due to its unique structural features, including a trifluoromethyl group and a methoxyphenoxy substituent. This compound is classified under trifluoromethylated anilines, which are known for their diverse biological activities and electronic properties. The following sections explore the synthesis, biological mechanisms, and specific activities of this compound.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₄H₁₂F₃NO, with a molecular weight of 267.25 g/mol. The synthesis typically involves the reaction of 3-methylphenol with trifluoromethyl aniline through various chemical transformations to introduce the desired functional groups.
Synthesis Pathway
- Starting Materials : 3-methylphenol and trifluoromethyl aniline.
- Reactions : The synthesis involves nucleophilic substitution reactions to attach the methoxyphenoxy group to the aniline backbone.
- Yield : The reactions generally yield high purity products suitable for further biological testing.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of matrix metalloproteinase-1 (MMP-1). MMPs are crucial in various physiological and pathological processes, including tissue remodeling and cancer metastasis.
The mechanism of action for this compound primarily involves:
- Inhibition of MMP-1 : Studies have shown that this compound can inhibit MMP-1 activity significantly, with some derivatives demonstrating up to 60-fold higher potency compared to analogs .
- Interaction with Biological Targets : The trifluoromethyl group enhances the compound's binding affinity to target proteins, facilitating its inhibitory effects on cellular processes.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- MMP-1 Inhibition Study :
-
Cytotoxicity in Cancer Cells :
- Preliminary data suggest that this compound exhibits cytotoxic effects on various cancer cell lines, including leukemia cells. The binding interactions between the compound and specific enzymes involved in cell proliferation lead to apoptosis in these cells.
Comparative Biological Activity Table
属性
IUPAC Name |
4-(3-methylphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-3-2-4-10(7-9)19-11-5-6-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAZSHJGNAFFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













